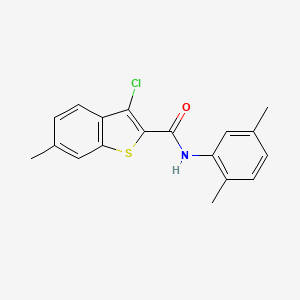
N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide, commonly known as CPTH, is a small molecule inhibitor that has been extensively studied in the field of cancer research. CPTH has been shown to have potential therapeutic value in the treatment of various types of cancer, including breast, lung, and prostate cancer.
Wirkmechanismus
CPTH inhibits the activity of HDAC by binding to its active site. HDAC is involved in the deacetylation of histones, which are proteins that are involved in the regulation of gene expression. By inhibiting the activity of HDAC, CPTH increases the acetylation of histones, which leads to changes in gene expression. These changes in gene expression can lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
CPTH has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of HDAC. In addition, CPTH has been shown to have anti-inflammatory effects and to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CPTH in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, CPTH has been extensively studied in the field of cancer research, and its mechanism of action is well understood. However, one of the limitations of using CPTH in lab experiments is that it may have off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on CPTH. One direction is to investigate the potential therapeutic value of CPTH in the treatment of other types of cancer, such as pancreatic cancer and leukemia. Another direction is to investigate the potential use of CPTH in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to investigate the off-target effects of CPTH and to develop more specific inhibitors of HDAC.
Synthesemethoden
CPTH can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The first step involves the reaction of cyclopropylamine with thiocarbonyl diimidazole to form N-cyclopropylcarbodiimide. The second step involves the reaction of N-cyclopropylcarbodiimide with 3-pyridinecarboxylic acid to form N-cyclopropyl-2-(3-pyridinylcarbonyl)hydrazinecarbothioamide. The final step involves the purification of the compound using column chromatography.
Wissenschaftliche Forschungsanwendungen
CPTH has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. CPTH has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, CPTH has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(pyridine-3-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c15-9(7-2-1-5-11-6-7)13-14-10(16)12-8-3-4-8/h1-2,5-6,8H,3-4H2,(H,13,15)(H2,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVGMJNTWBZTLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NNC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1-methyl-1H-benzimidazol-2-yl)methylene]-2-{[(1-phenylethylidene)amino]oxy}acetohydrazide](/img/structure/B5727097.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5727107.png)
![3-(4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5727119.png)

![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)
![2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)

![2-(5-chloro-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5727210.png)
